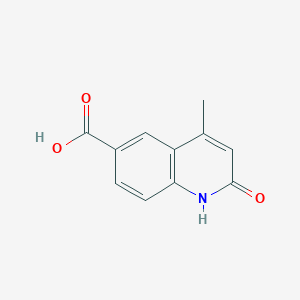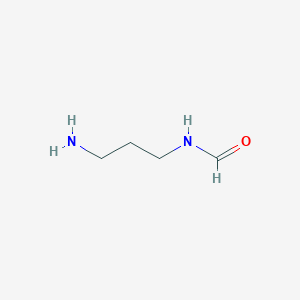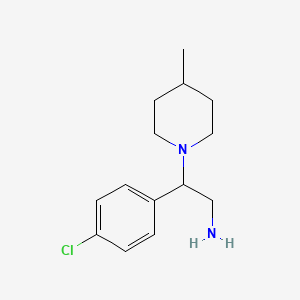
2-(4-Chlorophenyl)-2-(4-methylpiperidin-1-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(4-methylpiperidin-1-YL)ethanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorobenzene derivative.
Formation of the Ethanamine Linker: The ethanamine linker can be formed through a reductive amination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethanamine linker.
Reduction: Reduction reactions could be used to modify the functional groups attached to the piperidine ring.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, could be used to introduce or modify substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.
Medicine: Investigated for its potential therapeutic effects, possibly as an analgesic or antipsychotic agent.
Industry: Utilized in the production of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological targets. Generally, compounds of this class may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets could include dopamine or serotonin receptors, and the pathways involved might relate to neurotransmission or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-(4-methylpiperidin-1-YL)ethanol: Similar structure but with an alcohol group instead of an amine.
2-(4-Chlorophenyl)-2-(4-methylpiperidin-1-YL)acetate: Similar structure but with an ester group.
Uniqueness
2-(4-Chlorophenyl)-2-(4-methylpiperidin-1-YL)ethanamine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-11-6-8-17(9-7-11)14(10-16)12-2-4-13(15)5-3-12/h2-5,11,14H,6-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPDBGFJPZHVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-Aminothiazol-4-yl)-4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7792871.png)
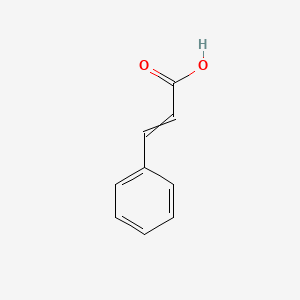
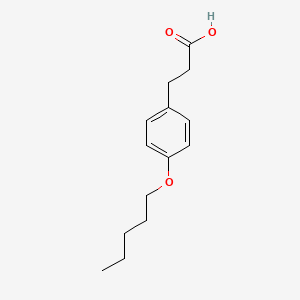
![2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7792898.png)
![1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B7792907.png)
![1-[2-(2-ethoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B7792909.png)
![1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B7792914.png)
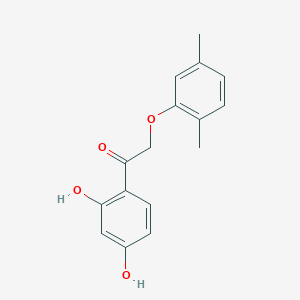
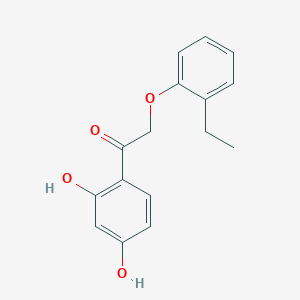
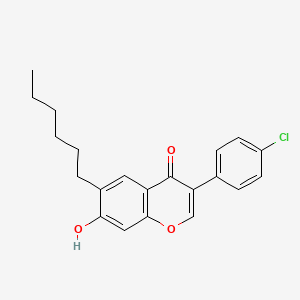
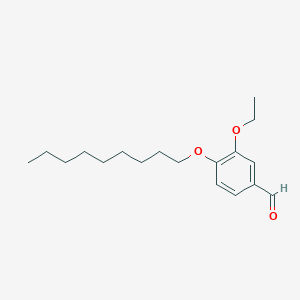
![[2-Amino-1-(thiophen-2-yl)ethyl]diethylamine](/img/structure/B7792945.png)
